molecular formula C14H20N2O4S B14060367 (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid

Cat. No.: B14060367
M. Wt: 312.39 g/mol
InChI Key: XKMRRKNPQAVIDF-UHFFFAOYSA-N
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Description

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is a complex organic compound that features a unique combination of functional groups, including a Boc-protected amino group, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form different nitrogen-containing heterocycles.

    Substitution: The Boc-protected amino group can be deprotected to form free amines, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the azetidine ring can produce various nitrogen heterocycles.

Scientific Research Applications

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study the interactions of azetidine and thiophene derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid involves its interaction with specific molecular targets. The azetidine ring and thiophene moiety can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected to form free amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Boc-amino-azetidin-1-yl)-p-tolyl-acetic acid: This compound features a p-tolyl group instead of a thiophene ring.

    (3-Boc-amino-azetidin-1-yl)-naphthalen-2-yl-acetic acid: This compound has a naphthalene ring in place of the thiophene ring.

Uniqueness

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis, where the thiophene ring can enhance the biological activity and stability of the resulting compounds.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-thiophen-3-ylacetic acid

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)15-10-6-16(7-10)11(12(17)18)9-4-5-21-8-9/h4-5,8,10-11H,6-7H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

XKMRRKNPQAVIDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CSC=C2)C(=O)O

Origin of Product

United States

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